methyl (4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate
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Overview
Description
The compound contains several functional groups, including a furan ring, a thiophene ring, a sulfamoyl group, and a carbamate group . These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties and activities.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. Thiophene rings can undergo various reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the furan and thiophene rings could potentially make the compound aromatic and relatively stable .Scientific Research Applications
Synthesis and Chemical Properties
Methyl (4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate is a compound that can be derived from esters of furan and thiophene. Chadwick et al. (1973) provide a foundation for understanding the synthesis routes and reactions of such compounds. They describe methods to obtain furan and thiophen-2-carboxylic acids with various substituents, primarily halogen atoms, from readily available materials (Chadwick, D., Chambers, J., Meakins, G., & Snowden, R., 1973).
Antimicrobial Applications
This compound's structure is related to various antimicrobial agents. Hussein (2018) synthesized novel hybrids of sulfonamide carbamates, displaying potent antimicrobial activities against bacteria (Hussein, M. F., 2018). This suggests potential applications for similar structures in antimicrobial research.
Biological Activity
Carbamates, in general, have demonstrated a range of biological activities. For example, Rahmathullah et al. (1999) synthesized carbamate analogues with significant anti-Pneumocystis carinii activity, indicating the potential of carbamates in medicinal chemistry (Rahmathullah, S. M., Hall, J. E., Bender, B. C., McCurdy, D. R., Tidwell, R. R., & Boykin, D. W., 1999).
Material Science Applications
Compounds containing furan and thiophene units, similar in structure to this compound, have been utilized in material science. Kim et al. (2011) showed that phenothiazine derivatives with furan as a conjugated linker improved the performance of dye-sensitized solar cells (Kim, S. H., Kim, H. W., Sakong, C., Namgoong, J., Park, S. W., Ko, M., Lee, C., Lee, W., & Kim, J. P., 2011).
Future Directions
Properties
IUPAC Name |
methyl N-[4-[2-[5-(furan-3-yl)thiophen-2-yl]ethylsulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S2/c1-24-18(21)20-14-2-5-16(6-3-14)27(22,23)19-10-8-15-4-7-17(26-15)13-9-11-25-12-13/h2-7,9,11-12,19H,8,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCDJHQDGHFCJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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